molecular formula C16H16N4O B12001807 1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12001807
M. Wt: 280.32 g/mol
InChI Key: QWZXDUZFUJTDIE-UHFFFAOYSA-N
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Description

1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core substituted with a methoxyethylamino group and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzimidazole and 3-chloropyridine, under basic conditions.

    Introduction of the Methoxyethylamino Group: This step involves the nucleophilic substitution reaction where the pyrido[1,2-a]benzimidazole core reacts with 2-methoxyethylamine.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Alkylated products at the methoxyethylamino group.

Scientific Research Applications

1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-[(2-Methoxyethyl)amino]-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

1-(2-methoxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C16H16N4O/c1-11-9-15(18-7-8-21-2)20-14-6-4-3-5-13(14)19-16(20)12(11)10-17/h3-6,9,18H,7-8H2,1-2H3

InChI Key

QWZXDUZFUJTDIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCOC)C#N

Origin of Product

United States

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